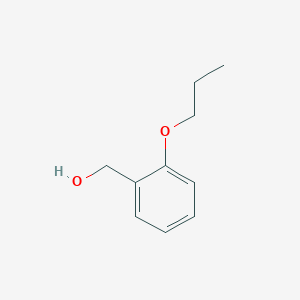

(2-Propoxyphenyl)methanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNHRWOLRPWIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479927 | |

| Record name | (2-PROPOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112230-06-5 | |

| Record name | (2-PROPOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Propoxyphenyl Methanol Derivatives

Oxidation and Reduction Pathways

The oxidation and reduction of (2-propoxyphenyl)methanol and its related structures are fundamental transformations that lead to a variety of functionalized molecules. These pathways are often pivotal in multi-step synthetic sequences.

Epoxidation Mechanisms in Related Chalcones

Chalcones, which are α,β-unsaturated ketones, serve as important precursors in organic synthesis. The chalcone (B49325) derived from 2-propoxybenzaldehyde (B1295663), (E)-1-(2-hydroxyphenyl)-3-(2-propoxyphenyl)prop-2-en-1-one, is a key intermediate for accessing various heterocyclic systems. A significant reaction of this chalcone is the epoxidation of its double bond.

One prominent method employed is the Weitz–Scheffer epoxidation. For instance, (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone has been synthesized by oxidizing the double bond of the corresponding chalcone. researchgate.netrsc.org This reaction typically uses hydrogen peroxide under basic conditions. The mechanism involves the nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated carbonyl system, followed by intramolecular cyclization to form the epoxide ring and displace a hydroxide (B78521) ion.

In a broader context, organocatalyzed epoxidation of chalcones using amino acids like proline has also been investigated. wmich.edu The proposed mechanism for this type of reaction involves the catalyst deprotonating hydrogen peroxide, which then adds to the β-carbon of the chalcone. wmich.edu A subsequent collapse of this intermediate forms the final epoxide product. wmich.edu The synthesis of various substituted chalcones is often a preliminary step to study their reactivity in epoxidation reactions. wmich.edu

Table 1: Synthesis of Substituted Chalcones

| Aldehyde Precursor | Acetophenone Precursor | Resulting Chalcone Structure | Reference |

|---|---|---|---|

| 2-Naphthaldehyde | Acetophenone | 1-Phenyl-3-(naphthalen-2-yl)prop-2-en-1-one | wmich.edu |

| Furfural | Acetophenone | 3-(Furan-2-yl)-1-phenylprop-2-en-1-one | wmich.edu |

Reductive Transformations

The reduction of carbonyl functionalities is a critical transformation in the chemistry of this compound derivatives. The synthesis of this compound itself can be achieved through the reduction of its corresponding aldehyde. For example, (5-chloro-2-propoxyphenyl)methanol (B6254056) was synthesized by the portion-wise addition of sodium borohydride (B1222165) (NaBH₄) to a methanol (B129727) solution of 5-chloro-2-propoxybenzaldehyde. nih.gov This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Another relevant transformation is the reductive deamination of nitriles to form primary alcohols. lookchem.com While not a direct reduction of a this compound derivative, this method highlights a pathway to access primary alcohols from other functional groups under transfer hydrogenation conditions using a ruthenium catalyst and para-formaldehyde. lookchem.com Furthermore, the hydrogenation of alkenes in the presence of O- and N-benzyl protective groups has been achieved using a system of NaBH₄, acetic acid, and palladium on carbon (Pd/C), which generates hydrogen in situ. scirp.org This method is relevant for the selective reduction of double bonds in complex derivatives without necessarily cleaving benzyl-type protecting groups. scirp.org

Nucleophilic Substitution and Addition Reactions

The functional groups present in this compound and its derivatives, namely the hydroxyl group and the aromatic ring, allow for a range of nucleophilic reactions that are essential for building molecular complexity.

Reactions with Nitrogen-Containing Nucleophiles

Epoxides derived from 2-propoxy-substituted chalcones are valuable electrophiles for reactions with nitrogen nucleophiles, leading to the synthesis of important nitrogen-containing heterocycles. researchgate.netrsc.org For example, the epoxide (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone serves as a foundational building block for creating pyrazole (B372694) and imidazole (B134444) derivatives. researchgate.netrsc.org

The reaction of this epoxychalcone with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) results in the formation of a pyrazole derivative, specifically 1-phenyl-3-(2-propoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-4-ol. rsc.org Similarly, reacting the epoxide with phenylhydrazine (B124118) yields the corresponding N-phenyl pyrazole derivatives. researchgate.net The mechanism involves the nucleophilic attack of the hydrazine on one of the oxirane carbons, leading to ring-opening, followed by intramolecular cyclization and dehydration to form the heterocyclic ring. researchgate.net

Table 2: Synthesis of Heterocycles from (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone

| Nucleophile | Solvent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Ethanol | Reflux, 3 hours | Pyrazole Derivative | researchgate.net |

| Phenylhydrazine | Ethanol | Reflux, 3 hours | N-Phenyl Pyrazole Derivative | researchgate.net |

| Guanidine (B92328) Hydrochloride | - | - | Imidazolone (B8795221) Derivative | researchgate.net |

Alkylation of Hydroxyl Groups

The alkylation of hydroxyl groups in precursors to this compound derivatives is a common strategy to either introduce specific functionalities or to protect the hydroxyl group during subsequent reactions. rsc.org For instance, in the synthesis of an epoxide from a chalcone containing a phenolic hydroxyl group, it was necessary to first block the -OH group using an alkyl halide to prevent it from interfering with the epoxidation reaction. rsc.org

In a related synthetic scheme, the alkylation of 5-chlorosalicylaldehyde (B124248) with 1-bromopropane (B46711) was a key step in producing precursors for more complex molecules. nih.gov This type of reaction, a Williamson ether synthesis, is fundamental for creating the propoxy group attached to the phenyl ring. The hydroxyl group of the alcohol moiety in this compound can also be a target for alkylation, although this can be challenging due to its lower nucleophilicity compared to other functional groups like amines. nih.gov Generally, direct conjugation reactions are employed to link molecular fragments through selective arylation or acylation of a hydroxyl group. nih.gov

Intramolecular Rearrangements and Cyclizations

Derivatives of this compound can undergo intramolecular reactions, leading to the formation of new cyclic structures. These transformations are often driven by the generation of reactive intermediates, such as carbenes, or by the specific arrangement of functional groups that facilitates ring closure.

One study investigated the gas-phase pyrolysis of a series of 1-phenylethylidenes substituted at the ortho-position with alkoxy groups, including an o-propoxyacetophenone derivative. publish.csiro.au The generation of the corresponding carbene led predominantly to intramolecular insertion into the C-H bonds of the alkoxy side chain, resulting in the formation of five-membered heterocyclic rings. publish.csiro.au This cyclization competes with the typical Bamford-Stevens insertion that would yield styrenes. publish.csiro.au

Furthermore, a plausible mechanism for the formation of imidazolone compounds from the reaction of an epoxychalcone with urea (B33335) or guanidine involves an intramolecular rearrangement. researchgate.netrsc.org The proposed pathway begins with the nucleophilic attack of the nitrogen atom of urea or guanidine on a carbonyl carbon of an intermediate 1,2-dione (formed from the chalcone-epoxide). researchgate.net This is followed by the migration of an aryl group in a process similar to a benzil-benzilic acid rearrangement, ultimately leading to the stable imidazolone product. rsc.org

Formation of Cyclic Structures (e.g., Oxirane Rings)

The chemical architecture of this compound and its derivatives provides a versatile scaffold for the synthesis of various heterocyclic structures. Among the most significant are oxiranes, three-membered cyclic ethers also known as epoxides. These strained rings are valuable synthetic intermediates due to their high reactivity toward nucleophiles, enabling the formation of a wide range of multifunctional molecules. rsc.orglibretexts.org

A key pathway to synthesize oxirane-containing derivatives of this compound involves the epoxidation of an alkene precursor. For instance, (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone has been synthesized by the oxidation of the corresponding chalcone (an α,β-unsaturated ketone). rsc.org This transformation is commonly achieved via the Weitz-Scheffer epoxidation reaction, which utilizes hydrogen peroxide under basic conditions. rsc.org The mechanism involves the nucleophilic attack of the hydroperoxide anion on the β-carbon of the conjugated system, followed by an intramolecular nucleophilic substitution to form the epoxide ring and displace a hydroxide ion.

Alternatively, general methods for epoxide synthesis can be applied. libretexts.org One such method is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single step. libretexts.org Another common strategy is the intramolecular Williamson ether synthesis. libretexts.orgorganic-chemistry.org This involves the treatment of a halohydrin (a molecule containing both a halogen and a hydroxyl group on adjacent carbons) with a base. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the halogen in an intramolecular SN2 reaction, closing the ring to form the epoxide. libretexts.orgorganic-chemistry.org

The choice of synthetic route can influence the stereochemistry of the resulting oxirane ring, a critical consideration in the synthesis of complex, biologically active molecules. organic-chemistry.org

Mechanistic Studies of Unexpected Product Formations (e.g., Oxetane (B1205548) Acetal (B89532) Formation)

During the chemical manipulation of complex molecules, reaction pathways can sometimes deviate to yield unexpected products. These surprising outcomes provide valuable opportunities for mechanistic discovery. In the context of derivatives related to this compound, the potential formation of strained ring systems like oxetane acetals presents a compelling case for mechanistic investigation. An oxetane is a four-membered ring containing one oxygen atom, and its formation can be energetically demanding due to ring strain, estimated at around 25 kcal/mol. nih.gov

An acetal is typically formed from the reaction of an aldehyde or ketone with two equivalents of an alcohol under acidic catalysis. libretexts.orglibretexts.org The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by a first alcohol molecule to form a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized oxonium ion. Attack by a second alcohol molecule and final deprotonation yields the stable acetal. libretexts.orgmasterorganicchemistry.com

The "unexpected" formation of an oxetane acetal, a cyclic acetal incorporating the strained four-membered oxetane ring, would prompt significant mechanistic questions. Such a structure might arise from a precursor containing both a carbonyl group and a hydroxyl group positioned appropriately for intramolecular cyclization. However, the formation of a strained four-membered ring over a more stable five- or six-membered ring is often disfavored.

Mechanistic studies to rationalize such an outcome would involve a combination of experimental and computational methods. nih.gov Key investigations would include:

Isotopic Labeling: Using isotopes, such as ¹³C, to trace the bond-forming and bond-breaking steps can differentiate between possible reaction pathways. nih.gov

Reaction Monitoring: Techniques like in-situ NMR spectroscopy can be used to identify transient intermediates that may provide clues to the operating mechanism.

Computational Analysis: Density Functional Theory (DFT) calculations can be employed to model the transition states of competing reaction pathways. This allows for a comparison of the activation energies required for the formation of the unexpected oxetane versus other potential products. nih.gov For example, computational analysis has been used to explain the surprising persistence of an oxetane acetal in concentrated acid, correlating its stability to the destabilizing steric clash that would occur upon ring-opening. nih.gov

The discovery and explanation of such unexpected reactivity expand the fundamental understanding of chemical principles and can lead to the development of novel synthetic methodologies. nih.gov

Investigation of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the chemical behavior of this compound derivatives requires detailed investigation into their reaction kinetics and thermodynamics. Such studies are crucial for optimizing reaction conditions, maximizing product yields, and elucidating reaction mechanisms. kit.eduresearchgate.net

Thermodynamic Analysis involves the determination of key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given reaction. wecmelive.com These parameters determine the feasibility and position of equilibrium of a chemical process. For example, a negative ΔG indicates a spontaneous reaction under the given conditions. wecmelive.com Thermodynamic analysis allows researchers to predict how changes in temperature and pressure will affect the equilibrium yield of a product. researchgate.netcore.ac.uk For instance, in the synthesis of methanol from syngas, thermodynamic calculations are used to identify the optimal temperature and pressure ranges to overcome equilibrium limitations. utwente.nloptience.com

Kinetic Analysis focuses on the rate of a reaction and the factors that influence it. This involves determining the reaction order, rate constants (k), and activation energy (Ea). lidsen.com A kinetic model can be developed by measuring how reaction rates change with varying concentrations of reactants, catalysts, and temperature. kit.edulidsen.com For example, in the esterification of oleic acid with methanol, a kinetic model was constructed to predict reaction outcomes, revealing a second-order reaction dynamic. lidsen.com This information is vital for reactor design and for identifying the rate-determining step of a multi-step reaction mechanism. kit.edu

The table below presents a hypothetical dataset for a representative reaction, such as the epoxidation of a (2-propoxyphenyl)alkene derivative, illustrating the types of parameters that would be determined in a kinetic and thermodynamic study.

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |

|---|---|---|---|---|

| 323 | 0.015 | 65.0 | -55.0 | -21.8 |

| 333 | 0.038 | -23.5 | ||

| 343 | 0.091 | -25.2 |

Note: The data in the table is illustrative and intended to represent typical parameters for a kinetic and thermodynamic study of an organic reaction.

By combining experimental data with mathematical modeling, a robust understanding of the reaction can be achieved, paving the way for efficient and controlled synthesis of desired compounds derived from this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for measuring the mass-to-charge ratio of ions. It is instrumental in determining the elemental composition and structure of molecules.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with an accuracy of a few parts per million (ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₀H₁₄O₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would involve ionizing the molecule, typically using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation, and then measuring the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The experimentally determined mass is then compared to the theoretical value. A close match, within a narrow mass tolerance window (typically < 5 ppm), provides strong evidence for the assigned molecular formula, confirming the identity of the compound. scispace.com This technique is widely applied in forensic science and quality control to identify novel or illicit substances, such as the vardenafil (B611638) analogue, propoxyphenyl vardenafil, which was identified using HRMS. wiserpub.com

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Nominal Mass | 166 |

| Theoretical Monoisotopic Mass | 166.09938 u |

| Expected Adduct (ESI+) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 167.10721 u |

| Expected Adduct (ESI+) | [M+Na]⁺ |

| Theoretical m/z of [M+Na]⁺ | 189.08917 u |

| Typical Mass Accuracy | < 5 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov Ultra-Performance Liquid Chromatography (UPLC-MS) is an advanced form of LC-MS that utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC-MS. measurlabs.com

The analysis of this compound by LC-MS or UPLC-MS would involve injecting a solution of the compound into the system. labshake.com The analyte is first separated from other components in the sample on a chromatographic column, typically a reversed-phase column like a C18. A mobile phase consisting of a mixture of water and an organic solvent, such as methanol or acetonitrile (B52724), often with an additive like formic acid to facilitate ionization, is used to elute the compound. waters.comnih.gov Following separation, the eluent is introduced into the mass spectrometer's ion source (e.g., ESI), where the analyte is ionized before mass analysis. waters.com UPLC-MS/MS methods, which involve two stages of mass analysis, can be developed for even greater selectivity and for quantification in complex matrices. nih.gov

Table 2: Typical UPLC-MS Parameters for the Analysis of this compound Analogs

| Parameter | Description |

|---|---|

| System | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Column | Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Methanol with 0.1% Formic Acid nih.gov |

| Elution | Gradient elution |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection | Tandem Mass Spectrometer (e.g., operating in Multiple Reaction Monitoring mode for quantification) nih.gov |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis on this compound, which is a solid at room temperature, a high-quality single crystal must first be grown. sigmaaldrich.com This can often be achieved by slow evaporation of a solvent, such as methanol. researchgate.net Once a suitable crystal is obtained, it is mounted in a diffractometer. The resulting data provides an unambiguous determination of the solid-state structure. This technique has been used to confirm the structure of various complex organic molecules and their analogs. rsc.org

Table 3: Illustrative Crystallographic Data Obtainable for this compound

| Parameter | Information Provided | Example |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic |

| Space Group | The symmetry elements present in the unit cell. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å, β = 95.5° |

| Z Value | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~5% |

| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. | Provided in the final structural report. |

| Bond Lengths/Angles | Precise measurements of the distances and angles between bonded atoms. | C-O, C-C, O-H bond lengths and angles. |

Hyphenated and Microscopic Spectroscopic Techniques

Hyphenated and microscopic spectroscopic techniques provide chemical information with high spatial resolution, enabling the characterization of materials at the micro- and nanoscale.

Confocal Raman Microscopy and Mapping

Confocal Raman Microscopy is a non-destructive analytical technique that combines Raman spectroscopy with a confocal optical microscope to provide detailed chemical information on a microscopic scale. bruker.com It works by focusing a laser onto a small spot on the sample and collecting the inelastically scattered Raman light, which provides a unique vibrational "fingerprint" of the molecules present. nih.gov By scanning the laser across the sample, a hyperspectral image or chemical map can be generated, showing the spatial distribution of different chemical components with a resolution down to approximately 200-300 nanometers. nih.govfrontiersin.org

This technique could be used to analyze the distribution of this compound in a heterogeneous sample, such as a pharmaceutical formulation or a surface coating. By integrating the intensity of characteristic Raman bands of the compound, its location and concentration can be mapped. spectroscopyonline.com For this compound, key vibrational modes would include the aromatic ring breathing modes, C-O ether stretches, and the C-H and O-H vibrations of the alkyl and alcohol groups.

Table 4: Predicted Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3400 | O-H stretch (alcohol) |

| ~3060 | Aromatic C-H stretch |

| 2870-2960 | Aliphatic C-H stretch (propyl group) |

| ~1600 | Aromatic C=C ring stretch |

| ~1245 | Aryl-O stretch (ether) |

| ~1040 | C-O stretch (primary alcohol) |

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy

Atomic Force Microscopy-Infrared (AFM-IR) is a cutting-edge technique that integrates the nanoscale spatial resolution of AFM with the chemical specificity of infrared spectroscopy. spectralysbiotech.compatsnap.com The technique utilizes a sharp AFM tip to detect the localized thermal expansion of a sample as it absorbs light from a tunable, pulsed IR laser. When the laser wavelength matches a vibrational frequency of the material beneath the tip, the sample absorbs energy, heats up, and expands, causing a deflection of the AFM cantilever. spectralysbiotech.com By plotting this deflection as a function of the IR wavelength, a local IR absorption spectrum can be obtained with a spatial resolution of just a few nanometers, well below the conventional diffraction limit of IR light. patsnap.comazonano.com

AFM-IR would be a powerful tool for the nanoscale chemical characterization of this compound. It could be used to map the presence of the compound on a surface with extremely high resolution or to acquire the IR spectrum from a single nanoparticle or a nanoscopically thin film. nih.gov The resulting spectra would be comparable to conventional FTIR spectra and allow for unambiguous chemical identification at the nanoscale.

Table 5: Expected Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3550-3200 (broad) | O-H (alcohol) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1600, 1490 | C=C (aromatic) | Ring Stretching |

| 1260-1200 | Aryl-O-C (ether) | Asymmetric Stretching |

| 1075-1000 | C-O (primary alcohol) | Stretching |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. imist.maimist.masrce.hr This method is predicated on the principle that the total energy of a system can be determined from its electron density. DFT calculations, particularly using hybrid functionals like B3LYP, are well-suited for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. imist.maimist.ma

A fundamental step in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. storion.ruarxiv.org For this compound, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar molecules, like 2-phenoxyethanol, suggest that the molecule likely adopts a non-planar gauche conformation as its most stable structure to minimize steric hindrance and optimize intramolecular interactions, such as those between the hydroxyl hydrogen and the ether oxygen or phenyl ring. nih.gov

The calculations also yield important energetic data. The total electronic energy represents the energy of the molecule in its optimized state, while the zero-point vibrational energy (ZPVE) correction accounts for the energy of the molecule's vibrational ground state. These values are critical for determining the relative stability of different conformers and for calculating reaction thermodynamics.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Substituted Phenylmethanol. This table presents typical data that would be obtained from a geometry optimization calculation. Actual values for this compound would require a specific DFT study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(ring)-O(ether) | 1.370 |

| O(ether)-C(propyl) | 1.435 | |

| C(ring)-C(methanol) | 1.510 | |

| C(methanol)-O(hydroxyl) | 1.428 | |

| O(hydroxyl)-H | 0.965 | |

| Bond Angles (º) | C-O-C (ether) | 118.5 |

| C-C-O (methanol) | 112.0 | |

| C-O-H (hydroxyl) | 108.5 | |

| Dihedral Angle (º) | C-O-C-C (propoxy) | ~60 (gauche) |

Table 2: Illustrative Energetic Properties for a Substituted Phenylmethanol from DFT Calculations. This table shows typical energetic data derived from DFT calculations.

| Property | Value (Hartree/particle) |

| Total Electronic Energy | -575.12345 |

| Zero-Point Vibrational Energy | 0.18765 |

| Enthalpy | -575.11234 |

| Gibbs Free Energy | -575.15678 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. researchgate.net Their energies and spatial distributions are fundamental in predicting a molecule's chemical behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. imist.maresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, the electron-donating propoxy group and the oxygen lone pairs would likely raise the energy of the HOMO, which would be primarily distributed over the phenyl ring and the ether oxygen. The LUMO would likely be a π* orbital of the aromatic ring. Introducing substituents is a common strategy to tune the HOMO-LUMO gap of aromatic compounds. researchgate.netnih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenylmethanol. This table provides an example of HOMO-LUMO data obtained from DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. imist.maimist.ma These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. imist.maimist.ma In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the ether and hydroxyl groups, indicating these are prime sites for electrophilic attack. Regions of positive potential (colored blue) would be found around the hydroxyl hydrogen atom, marking it as a site for nucleophilic attack. srce.hr

Table 4: Illustrative Global Reactivity Descriptors for a Substituted Phenylmethanol. This table shows representative chemical reactivity descriptors derived from HOMO and LUMO energies.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Electronegativity (χ) | (I + A) / 2 | 3.60 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Softness (S) | 1 / (2η) | 0.189 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.44 |

The molecular dipole moment (µ) is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of charge. Due to the presence of two highly electronegative oxygen atoms and the molecule's non-symmetrical structure, this compound is expected to have a significant net dipole moment. testbook.comlibretexts.org DFT calculations provide a reliable prediction of this vector quantity.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution at the atomic level, charge transfer, and intramolecular interactions. It provides "natural charges" for each atom, offering a more chemically intuitive picture than other population analysis methods. For this compound, NBO analysis would likely show significant negative charges on the oxygen atoms and positive charges on the hydroxyl hydrogen and the carbons bonded to oxygen, reflecting the polar nature of the C-O and O-H bonds.

Table 5: Illustrative Dipole Moment and NBO Charges for a Substituted Phenylmethanol. This table presents typical dipole moment and atomic charge data. The actual values require specific calculation.

| Property | Predicted Value |

| Dipole Moment (Debye) | 2.15 D |

| Natural Charges (e) | |

| O (ether) | -0.55 |

| O (hydroxyl) | -0.72 |

| H (hydroxyl) | +0.48 |

| C (aromatic, attached to ether) | +0.20 |

| C (methanol) | +0.15 |

DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netnih.gov This comparison is crucial for confirming the identity of a synthesized compound and for providing a detailed assignment of its spectral bands. For this compound, characteristic frequencies would include O-H stretching, aromatic and aliphatic C-H stretching, C-O ether and alcohol stretching, and various phenyl ring bending and stretching modes.

Table 6: Illustrative Vibrational Frequencies for a Substituted Phenylmethanol. This table shows a selection of predicted vibrational modes and their typical frequencies, which would be compared to experimental spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3650 | 3580-3670 |

| Aromatic C-H Stretch | 3050-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2880-2970 | 2850-2960 |

| C=C Aromatic Stretch | 1500-1600 | 1450-1600 |

| C-O Ether Stretch | 1240 | 1200-1275 |

| C-O Alcohol Stretch | 1050 | 1000-1260 |

Molecular Dynamics and Simulation Studies

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations, positions, and orientations change. tandfonline.comresearchgate.net

For this compound, MD simulations could be employed to explore several key aspects:

Conformational Dynamics: To understand the flexibility of the propoxy side chain and the rotation around the various single bonds, and to determine the relative populations of different conformers in solution.

Solvation Effects: To model how the molecule interacts with solvent molecules, such as water. This would involve analyzing the formation and lifetime of hydrogen bonds between the molecule's hydroxyl and ether groups and the surrounding solvent. acs.org

Intermolecular Interactions: In concentrated solutions or the pure liquid phase, MD can reveal how molecules of this compound interact with each other, providing insight into properties like viscosity and diffusion.

Although specific MD simulation studies on this compound are not documented in the literature, the methodology is well-established for aromatic and aliphatic compounds, including ethers and alcohols, and would provide significant insight into its behavior in a condensed phase. tandfonline.comacs.org

Conformational Analysis and Rotational Barriers

Conformational analysis of this compound is fundamental to understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, primarily within the propoxy group and the bond connecting the hydroxymethyl group to the phenyl ring. These rotations give rise to various conformers, each with a distinct energy level. The number of rotatable bonds for this compound is predicted to be four. guidechem.com

Rotational barriers are the energy required to twist around a chemical bond. These barriers dictate the ease with which a molecule can transition between different conformations. The rotation around the C-O bonds of the propoxy group and the C-C bond linking the hydroxymethyl group to the ring will have specific energy barriers. While the precise values for this compound have not been reported, the study of rotational barriers in similar molecules, like ethane (B1197151) and methanol, has shown that these barriers arise from a combination of steric repulsion and electronic effects, such as hyperconjugation. lookchem.com The electrostatic interactions are often the dominant factor in determining the barrier height. lookchem.com

| Property | This compound | [2-(propan-2-yloxy)phenyl]methanol (Isomer) |

| Molecular Formula | C₁₀H₁₄O₂ guidechem.comsigmaaldrich.com | C₁₀H₁₄O₂ uni.lu |

| Molecular Weight | 166.22 g/mol guidechem.comsigmaaldrich.com | 166.22 g/mol |

| Rotatable Bond Count | 4 guidechem.com | 3 |

| Hydrogen Bond Acceptor Count | 2 guidechem.com | 2 |

| Topological Polar Surface Area | 29.5 Ų guidechem.com | 29.5 Ų |

| XLogP (predicted) | - | 1.9 uni.lu |

| pKa (Predicted) | 14.43 ± 0.10 guidechem.com | - |

| Data sourced from PubChem and Guidechem. guidechem.comsigmaaldrich.comuni.lu |

Solvent Effects on Molecular Properties

The properties and behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Solvents can affect the conformational equilibrium, dipole moment, and reactivity of a molecule. The nature of the solvent, whether polar or non-polar, protic or aprotic, plays a critical role.

In a polar solvent, conformations with a larger dipole moment are generally stabilized to a greater extent than less polar conformers. For this compound, the presence of the hydroxyl and ether oxygen atoms allows for hydrogen bonding with protic solvents like water or methanol. These interactions can influence the orientation of the hydroxymethyl and propoxy groups. For instance, in a protic solvent, the solvent molecules can form hydrogen bonds with the oxygen of the hydroxyl group, potentially altering its rotational preference compared to the gas phase or a non-polar solvent.

While specific studies on the solvent effects on this compound are not available, general principles of solute-solvent interactions suggest that its solubility and reactivity would be dependent on the solvent medium. For example, reactions involving the hydroxyl group might proceed through different mechanisms or at different rates depending on the solvent's ability to stabilize charged intermediates or transition states.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like substituted benzyl (B1604629) alcohols, which includes this compound, QSAR can be a powerful tool to predict the activity of new analogs and to understand the structural features that are important for their biological effects. researchgate.net

In some cases, electronic effects, which can be described by parameters like Hammett constants, also play a role in the biological activity of benzyl alcohols, particularly if the mechanism involves the formation of radicals or charged species. nih.gov A QSAR model for a particular biological activity of a series of propoxyphenylmethanol derivatives would involve the calculation of a range of molecular descriptors and the use of statistical methods, such as multiple linear regression, to build a predictive model. The FEMA GRAS assessment of hydroxy- and alkoxy-substituted benzyl derivatives further underscores the importance of understanding the relationship between structure and biological activity for this class of compounds. researchgate.netfemaflavor.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their action. For this compound, molecular docking could be employed to investigate its potential interactions with various biological targets.

The process of molecular docking involves the generation of multiple conformations of the ligand within the binding site of the protein and then scoring these poses based on a function that estimates the binding affinity. mdpi.com The propoxy group of this compound can engage in hydrophobic interactions within a protein's binding pocket, while the hydroxyl group can act as a hydrogen bond donor or acceptor. The aromatic ring can participate in π-π stacking or hydrophobic interactions.

While no specific molecular docking studies have been published for this compound itself, research on related compounds provides insights into how the propoxyphenyl moiety can interact with protein targets. For example, a study on pyrazole derivatives containing a (4-propoxyphenyl) group investigated their interaction with Mycobacterium tuberculosis CYP121A1 through molecular docking. scienceopen.com Similarly, docking studies on modified propoxyphene, which also contains a propoxy group, have been conducted to explore its interaction with various protein targets. researchgate.net These studies highlight the importance of the propoxy group in anchoring the ligand within the binding site through hydrophobic interactions. The specific interactions of this compound would, of course, depend on the topology and amino acid composition of the target protein's binding site.

Research Findings and Potential Applications

Role as a Synthetic Intermediate

The most documented role of this compound and its derivatives is as an intermediate in the synthesis of more complex molecules. For instance, related 2-propoxyphenyl structures are precursors in the synthesis of pyrazole (B372694) and imidazole (B134444) derivatives with potential insecticidal activities. rsc.org Additionally, 2-propoxyphenyl moieties are incorporated into the structures of compounds targeted for pharmaceutical applications, such as in the synthesis of Zaprinast analogues and other bioactive molecules. acs.orglookchem.com This highlights the value of the (2-propoxyphenyl) scaffold in medicinal chemistry.

Potential Applications in Materials Science and Medicinal Chemistry

Given the properties of related phenoxyalcohols, this compound could be explored for applications in materials science, for example, as a monomer or an additive in the formulation of polymers and resins. The presence of the propoxy group may confer specific solubility and flexibility properties to such materials.

Conclusion

(2-Propoxyphenyl)methanol represents a chemical entity with underexplored potential. While its fundamental properties can be inferred from its structure and the behavior of related compounds, a significant opportunity exists for dedicated research to fully characterize its synthesis, reactivity, and applications. Such studies would not only fill a gap in the chemical literature but could also lead to the development of new materials and pharmaceutically relevant molecules. Further investigation into this compound is therefore a worthwhile endeavor for the chemical research community.

Derivatization Strategies for Analytical and Synthetic Applications of 2 Propoxyphenyl Methanol

Esterification Reactions

Esterification is a fundamental reaction in which an alcohol reacts with a carboxylic acid or its functional derivative to form an ester. In the context of (2-Propoxyphenyl)methanol, the hydroxyl group (-CH₂OH) is the site of this transformation. The resulting ester derivative typically exhibits reduced polarity and increased volatility compared to the parent alcohol, which is advantageous for certain types of analysis.

The formation of a methyl ester typically refers to the conversion of a carboxylic acid into its corresponding methyl ester. The specified reagent, boron trifluoride-methanol solution (BF₃-methanol), is a powerful and widely used catalyst for this exact purpose, particularly for fatty acids. restek.comnih.gov The mechanism involves BF₃ acting as a Lewis acid, protonating the carboxylic acid and making it highly susceptible to nucleophilic attack by methanol (B129727). sigmaaldrich.com

However, this compound is an alcohol, not a carboxylic acid. Therefore, it cannot form a "methyl ester" via this mechanism. Instead, its hydroxyl group can be esterified by reacting with a carboxylic acid or an acylating agent. For instance, reacting this compound with acetic anhydride (B1165640) would yield (2-propoxyphenyl)methyl acetate (B1210297).

While BF₃-methanol is primarily used for esterifying carboxylic acids, the term "methanolysis" can also refer to transesterification, where one alcohol displaces another from an ester. wikipedia.org This is a common process, for example, in converting triglycerides into fatty acid methyl esters for biodiesel production. wikipedia.org For this compound itself to undergo methanolysis, it would first need to be in an ester form. The direct reaction of this compound with a BF₃-methanol solution under typical esterification conditions is not its standard application. The primary utility of BF₃-methanol remains the efficient creation of methyl esters from carboxylic acids. nih.govsigmaaldrich.com

| Reaction Type | Reactant for this compound | Typical Catalyst | Product | Analytical Advantage |

| Esterification | Acetic Anhydride | Acid or Base | (2-propoxyphenyl)methyl acetate | Increased volatility for GC analysis |

| Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) | (2-propoxyphenyl)methyl R-oate | Tailors derivative properties |

Silylation Techniques

Silylation is the most prevalent derivatization technique for gas chromatography (GC) analysis. restek.com It involves replacing an active hydrogen, such as the one in the hydroxyl group of this compound, with an alkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. restek.comresearchgate.net Silyl derivatives are characterized by their increased volatility, reduced polarity, and greater thermal stability, which significantly improves GC separation and detection. restek.com

For the hydroxyl group in this compound, the formation of a trimethylsilyl (TMS) ether is a highly effective derivatization strategy. This is achieved using potent silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com

These reagents react readily with the alcohol to yield the this compound-TMS ether. MSTFA is noted for being a very strong TMS donor and producing a highly volatile byproduct, N-methyltrifluoroacetamide, making it particularly suitable for trace analysis. nih.govlabunlimited.com BSTFA is also a widely used and effective reagent for a variety of compounds, including alcohols. restek.comresearchgate.net Sometimes, a catalyst like trimethylchlorosilane (TMCS) is added in small amounts (e.g., 1%) to the main reagent to increase its reactivity, especially for hindered hydroxyl groups. restek.com

| Reagent | Full Name | Key Features | Byproducts |

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Widely used, effective for alcohols, phenols, and acids. restek.com | Mono(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile TMS-amide available; very strong TMS donor. labunlimited.com | N-methyltrifluoroacetamide (volatile) |

Advanced Derivatization for Enhanced Detection and Separation

The primary goal of derivatization is to make an analyte compatible with a specific analytical system and to enhance the quality of the resulting data. jfda-online.com The choice of derivatization strategy depends heavily on the analytical platform being used, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

For GC and GC-MS analysis of this compound, the main challenges are its relatively high polarity and moderate volatility due to the hydroxyl group. These characteristics can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC injector. restek.com

Silylation, as discussed in section 6.2.1, is the premier strategy to overcome these issues. The conversion of the polar -OH group to a nonpolar -O-TMS group dramatically increases the compound's volatility and thermal stability. restek.com This results in:

Improved Peak Shape: Symmetrically shaped, sharper peaks are achieved, leading to better resolution and more accurate quantification.

Enhanced Volatility: The derivative moves through the GC column more quickly and at lower temperatures, reducing analysis time.

Increased Thermal Stability: The TMS ether is less likely to decompose at the high temperatures of the GC inlet and column.

Characteristic Mass Spectra: TMS derivatives often produce predictable and informative fragmentation patterns in MS, with characteristic ions (e.g., m/z 73 from the TMS group) that can aid in identification. jfda-online.com

The reaction with MSTFA or BSTFA is typically rapid and quantitative, making it a reliable method for sample preparation prior to GC-MS analysis of compounds containing hydroxyl groups, such as this compound. labunlimited.combrjac.com.br

In LC-MS, particularly with electrospray ionization (ESI), derivatization is employed not to increase volatility but to enhance ionization efficiency and improve chromatographic retention. ddtjournal.com The hydroxyl group of this compound is neutral and may not ionize efficiently in ESI.

Strategies for derivatizing alcohols like this compound for LC-MS analysis focus on introducing a functional group that is readily ionized. This can include:

Introducing a Basic Nitrogen: Reagents that attach a moiety containing a tertiary amine can be used. This allows the derivative to be easily protonated, forming a positive ion ([M+H]⁺) that can be detected with high sensitivity in positive-ion ESI-MS.

Introducing a Charge Tag: Derivatizing agents that impart a permanent positive charge (e.g., a quaternary ammonium (B1175870) group) can ensure strong signal intensity regardless of mobile phase pH.

Enhancing Fragmentation: Some derivatizing agents are designed to produce a specific, high-intensity product ion upon collision-induced dissociation (CID) in MS/MS analysis. ddtjournal.com This is extremely useful for developing highly selective and sensitive quantification methods using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). ddtjournal.comnih.gov

For example, while not specific to this compound, reagents like isonicotinoyl azide (B81097) have been used to derivatize hydroxyl groups on steroids, introducing a pyridyl group that enhances LC-MS/MS detection. ddtjournal.com A similar strategy could theoretically be applied to this compound to improve its detectability in complex biological or environmental samples.

Method Development and Optimization in Derivatization Procedures

The successful derivatization of this compound for both analytical and synthetic applications is highly dependent on the careful development and optimization of the reaction conditions. This process ensures high reaction yields, minimizes side-product formation, and, in the case of analytical derivatization, enhances the detectability and chromatographic behavior of the analyte. The optimization of a derivatization procedure is a multifactorial process, where parameters are systematically varied to find the optimal conditions for a specific application.

Key parameters that are typically optimized include the choice of derivatizing reagent, reagent concentration, reaction temperature, reaction time, and the pH of the reaction medium. For synthetic purposes, the focus is on maximizing the yield and purity of the desired derivative. In analytical chemistry, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), optimization aims to achieve complete and reproducible derivatization, leading to a stable product with improved detection characteristics. sigmaaldrich.comlcms.czspectroscopyonline.com

The development of a robust derivatization method often involves a systematic approach, such as a one-factor-at-a-time (OFAT) strategy or a more comprehensive design of experiments (DoE). These approaches allow for the thorough investigation of the effects of each parameter and their potential interactions.

Optimization of Key Reaction Parameters

Reagent Concentration: The concentration of the derivatizing reagent relative to this compound is a critical factor. A molar excess of the reagent is generally used to drive the reaction to completion. sigmaaldrich.com However, an excessively large excess can interfere with the analysis or lead to the formation of unwanted byproducts. Optimization studies are therefore performed to determine the minimum reagent concentration required for maximum derivatization efficiency.

Reaction Temperature: The temperature at which the derivatization is carried out significantly influences the reaction rate. Higher temperatures can accelerate the reaction, but may also lead to the degradation of the analyte or the derivative, or promote the formation of side products. sigmaaldrich.comresearchgate.net Conversely, lower temperatures may result in incomplete derivatization. The optimal temperature is a balance between achieving a complete and rapid reaction while maintaining the stability of the compounds involved.

Reaction Time: The duration of the derivatization reaction is another crucial parameter. The reaction must be allowed to proceed for a sufficient amount of time to ensure complete conversion of this compound to its derivative. sigmaaldrich.com Optimization involves monitoring the reaction progress over time to identify the point at which the product yield plateaus.

pH and Catalyst: For certain derivatization reactions, the pH of the reaction medium or the presence of a catalyst can have a profound effect on the reaction rate and yield. researchgate.net For instance, in reactions involving acidic or basic catalysis, the pH must be carefully controlled to ensure optimal catalytic activity and to prevent unwanted side reactions such as hydrolysis of the derivative.

The following tables provide illustrative examples of how the optimization of these parameters might be presented for both analytical and synthetic derivatization of this compound.

Data Tables for Method Development and Optimization

The following tables represent hypothetical research findings from the optimization of derivatization procedures for this compound.

Table 1: Optimization of Silylation for GC-MS Analysis of this compound

This table illustrates the optimization of a common derivatization technique, silylation, for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The goal is to maximize the peak area of the trimethylsilyl (TMS) derivative, which indicates the highest derivatization yield and, consequently, the highest sensitivity of the analytical method. sigmaaldrich.comacs.org

| Experiment ID | Reagent (BSTFA) to Analyte Molar Ratio | Temperature (°C) | Time (min) | Peak Area of this compound-TMS (Arbitrary Units) |

| 1 | 10:1 | 60 | 15 | 85,432 |

| 2 | 20:1 | 60 | 15 | 112,789 |

| 3 | 30:1 | 60 | 15 | 125,643 |

| 4 | 20:1 | 70 | 15 | 135,812 |

| 5 | 20:1 | 80 | 15 | 132,543 (slight degradation observed) |

| 6 | 20:1 | 70 | 30 | 148,976 |

| 7 | 20:1 | 70 | 45 | 149,102 |

Optimal Conditions from Table 1: A 20:1 molar ratio of BSTFA to analyte, a reaction temperature of 70°C, and a reaction time of 30 minutes provide the highest derivatization yield for the GC-MS analysis of this compound.

Table 2: Optimization of Esterification for Synthetic Production of (2-Propoxyphenyl)methyl Acetate

This table demonstrates the optimization of an esterification reaction to synthesize (2-Propoxyphenyl)methyl acetate from this compound and acetic anhydride. The objective here is to maximize the isolated yield of the pure product.

| Experiment ID | Acetic Anhydride to Alcohol Molar Ratio | Catalyst (Pyridine) (mol%) | Temperature (°C) | Time (hours) | Isolated Yield (%) |

| 1 | 1.1:1 | 5 | 25 | 2 | 75 |

| 2 | 1.5:1 | 5 | 25 | 2 | 88 |

| 3 | 2.0:1 | 5 | 25 | 2 | 90 |

| 4 | 1.5:1 | 10 | 25 | 2 | 92 |

| 5 | 1.5:1 | 5 | 50 | 1 | 95 |

| 6 | 1.5:1 | 5 | 50 | 2 | 94 (minor byproducts detected) |

Optimal Conditions from Table 2: A 1.5:1 molar ratio of acetic anhydride to this compound, with 5 mol% pyridine (B92270) as a catalyst, at a temperature of 50°C for 1 hour, results in the highest isolated yield of (2-Propoxyphenyl)methyl acetate.

These examples underscore the importance of a systematic approach to method development and optimization in derivatization procedures. By carefully controlling the reaction conditions, it is possible to achieve reliable and reproducible results for both the analysis and synthesis of this compound derivatives.

Biological Activities and Advanced Applications of 2 Propoxyphenyl Methanol Derivatives

Insecticidal Activity Profiling of Nitrogen Heterocycles Derived from (2-Propoxyphenyl)methanone

A comprehensive review of scientific literature was conducted to identify studies on the insecticidal properties of nitrogen heterocycles specifically derived from (2-Propoxyphenyl)methanone.

No specific studies detailing the insecticidal activity of nitrogen heterocycles derived from (2-Propoxyphenyl)methanone against particular pest species were identified in the available scientific literature. While research on the insecticidal properties of various other nitrogen heterocycles is extensive, data pertaining to those with a (2-Propoxyphenyl) moiety is not currently available. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Due to the absence of studies on the insecticidal activity of these specific compounds, there is no corresponding research on their proposed mechanisms of action. General mechanisms for other insecticidal nitrogen heterocycles often involve targeting the nervous system or vital enzymes in insects, but these cannot be directly extrapolated to derivatives of (2-Propoxyphenyl)methanone without specific experimental evidence.

Anti-proliferative and Cytotoxic Evaluations of (2-Propoxyphenyl) Functionalized Compounds

An extensive search of peer-reviewed scientific journals and databases was performed to gather information on the anti-proliferative and cytotoxic effects of compounds functionalized with a (2-Propoxyphenyl) group. The search aimed to identify in vitro and in vivo studies evaluating these compounds against various cancer cell lines.

Based on the available literature, there are no specific studies that have evaluated the anti-proliferative or cytotoxic properties of compounds explicitly functionalized with the (2-Propoxyphenyl) moiety. While the broader classes of compounds to which these derivatives might belong (such as chalcones, pyrimidines, or Schiff bases) are subjects of anticancer research, specific data for (2-Propoxyphenyl) functionalized compounds is not present in the current body of scientific publications. nih.govnih.govmdpi.comdovepress.comfrontiersin.org

Application of (2-Propoxyphenyl)-Containing Ionic Liquids in Biomass Conversion

Recent advancements in green chemistry have highlighted the potential of ionic liquids as catalysts and solvents in the conversion of biomass into valuable platform chemicals. One such ionic liquid, 1,3-Dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazolium iodide, has been investigated for its efficacy in this area.

The conversion of biomass-derived sugars, such as glucose, into levulinic acid and formic acid is a key process in the development of biorefineries. nih.govmdpi.commdpi.comnih.gov The aforementioned (2-Propoxyphenyl)-containing ionic liquid has been shown to play a significant role as a solvent in the dehydration of glucose. In the presence of a Brønsted acid catalyst like sulfuric acid, this ionic liquid facilitates the conversion of glucose into 5-hydroxymethylfurfural (B1680220) (HMF), which is a crucial intermediate in the production of levulinic and formic acids. researchgate.net

Research findings indicate that the use of this specific ionic liquid can lead to high yields of these valuable chemicals. The process involves the dehydration of glucose to HMF, followed by the rehydration of HMF to produce levulinic acid and formic acid. The ionic liquid provides a suitable reaction medium that enhances the efficiency of these transformations.

A critical aspect of sustainable chemical processes is the ability to recycle and reuse catalysts and solvents. Ionic liquids are often touted for their potential in this regard due to their low volatility and thermal stability. researchgate.netmdpi.comcore.ac.uk Studies involving ionic liquids in biomass conversion often emphasize their recyclability as a key advantage, contributing to more environmentally friendly and economically viable processes. While specific data on the reusability of 1,3-Dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazolium iodide was not detailed in the accessed research, the general properties of ionic liquids suggest a high potential for recycling in green chemical applications. The efficiency of these processes is a focal point of ongoing research, aiming to optimize reaction conditions to maximize product yields and minimize waste.

Enzyme Inhibition Studies of Related Biologically Active Molecules

While direct enzyme inhibition studies on (2-Propoxyphenyl)methanol are not extensively documented in publicly available literature, significant research has been conducted on structurally analogous compounds. These studies provide valuable insights into the potential biological activities of this compound by examining the enzyme inhibitory profiles of molecules sharing key structural motifs, such as alkoxy-substituted phenyl rings and benzyl (B1604629) alcohol backbones. Investigations into compounds like guaiacol (B22219) (2-methoxyphenol) and safrole, which possess a substituted benzene (B151609) ring similar to this compound, have revealed notable interactions with various enzyme systems.

Research into synthetic derivatives of guaiacol has identified them as promising inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation, particularly in cardiovascular diseases. A portfolio of compounds with guaiacol as a foundational structure was synthesized and evaluated for their ability to inhibit MPO. The mechanism of this inhibition was determined to be reversible. Two lead compounds from this research demonstrated significant MPO inhibition at low concentrations.

Safrole, a natural compound with a methylenedioxy phenyl group, has been shown to be a non-selective inhibitor of several human cytochrome P450 (CYP) enzymes. Studies using E. coli-expressed human P450 have demonstrated that safrole can inhibit CYP1A2, CYP2A6, CYP2D6, CYP2E1, and CYP3A4. nih.gov The inhibitory effect was particularly strong against CYP1A2, CYP2A6, and CYP2E1, with IC50 values below 20 microM. nih.gov The mode of inhibition was found to be competitive for CYP1A2, and non-competitive for CYP2A6 and CYP2E1. nih.gov

Furthermore, safrole has been identified as a significant inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Kinetic analysis has shown that safrole acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase.

The following tables summarize the key findings from these enzyme inhibition studies on molecules structurally related to this compound.

Inhibition of Human Cytochrome P450 Enzymes by Safrole

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| CYP1A2 | <20 | Competitive |

| CYP2A6 | <20 | Non-competitive |

| CYP2E1 | <20 | Non-competitive |

| CYP2D6 | Less Potent Inhibition | Not Specified |

| CYP3A4 | Less Potent Inhibition | Not Specified |

Data sourced from studies on E. coli-expressed human P450 enzymes. nih.gov

Inhibition of Tyrosinase by Safrole

| Enzyme Activity | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|

| Monophenolase | 32.11 | 16.05 | Competitive |

| Diphenolase | 27.32 | 13.66 | Competitive |

Kinetic analysis of safrole's inhibitory effect on mushroom tyrosinase.

Environmental Aspects and Sustainable Considerations in 2 Propoxyphenyl Methanol Chemistry

Degradation Pathways in Environmental Matrices

While specific degradation studies on (2-Propoxyphenyl)methanol are not extensively documented, its environmental fate can be inferred from the behavior of structurally similar aromatic compounds, such as aromatic alcohols, ethers, and guaiacol (B22219) derivatives. nih.govnih.gov The primary degradation mechanisms in environmental matrices like soil and water are expected to be microbial biodegradation and, to a lesser extent, photodegradation.

Microbial degradation is a key process for the removal of aromatic compounds from the environment. researchgate.net Bacteria and fungi possess enzymatic systems capable of breaking down complex aromatic structures. nih.gov The degradation of this compound would likely be initiated by enzymatic attack on its functional groups—the propoxy and hydroxymethyl groups—or the aromatic ring itself.

Key steps in the aerobic biodegradation pathway typically involve:

Hydroxylation: Monooxygenase or dioxygenase enzymes introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. unesp.br

Ring Cleavage: The hydroxylated ring is then opened by dioxygenases. This can occur via ortho-cleavage (between the two hydroxyl groups) or meta-cleavage (adjacent to the hydroxyl groups), leading to the formation of aliphatic intermediates. unesp.br

Side-Chain Oxidation: The propoxy and methanol (B129727) groups can be oxidized. The propoxy group may be cleaved to form propanol (B110389) and a catechol-like intermediate.

Metabolism of Intermediates: The resulting aliphatic acids are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization into carbon dioxide and water. rsc.org

Certain bacterial strains have been shown to be effective in degrading related compounds. For instance, a strain of Arthrobacter sp. has been isolated that is capable of degrading propoxur, an insecticide containing a propoxy group, suggesting that microbes with the ability to metabolize the propoxy moiety exist in the soil. nih.gov Similarly, various bacteria, including species of Pseudomonas, Rhodococcus, and Burkholderia, are well-known for their ability to degrade a wide range of aromatic hydrocarbons. nih.gov

| Compound Type | Key Degradation Process | Primary Intermediates | Responsible Microorganisms |

| Aromatic Hydrocarbons | Aerobic oxidation via dioxygenases | Catechols, Protocatechuate | Pseudomonas, Sphingomonas, Rhodococcus |

| Guaiacol Derivatives | Peroxyl radical scavenging, Hydrogen Transfer (HT) | Phenoxy radicals, quinones | Not specified |

| Propoxur | Enhanced mineralization in soil | Not specified | Arthrobacter sp. |

| Lignin (source of aromatics) | Cleavage of ether linkages (e.g., β-O-4) | Vanillin, Ferulic acid | Sphingomonas paucimobilis SYK-6 |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. oceanicpharmachem.comnoahchemicals.com This involves a shift from traditional synthetic routes that may use hazardous reagents and generate substantial waste to more sustainable methodologies.

Key green chemistry strategies applicable to the synthesis of aromatic alcohols include:

Use of Renewable Feedstocks: Traditional synthesis often relies on petroleum-derived precursors. nih.gov A greener alternative is to use feedstocks derived from biomass, such as lignin. acs.orgrsc.org Lignin is a rich source of aromatic platform molecules like guaiacol, which could be modified to produce this compound. vinatiorganics.comwikipedia.org This approach reduces dependence on fossil fuels and can lower the carbon footprint of the process. youtube.com

Benign Catalysts and Reagents: The development of syntheses that avoid toxic transition metals is a significant goal. nih.gov Transition-metal-free conditions for the coupling of aromatic alcohols have been developed, utilizing reagents like t-BuONa which can act as both a base and a radical initiator. researchgate.net Furthermore, biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally friendly alternative for performing specific chemical transformations under mild conditions. rsc.orgacs.org

Atom Economy and Waste Reduction: Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product. ijpar.com Process intensification techniques, such as the use of microreactors and continuous flow processes, can improve efficiency, reduce solvent usage, and minimize waste generation. noahchemicals.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. noahchemicals.com The use of photocatalysis, which harnesses visible light to drive chemical reactions, is a promising energy-efficient approach for certain synthetic steps. organic-chemistry.org

| Green Chemistry Principle | Application in Aromatic Alcohol Synthesis | Example/Benefit |

| Renewable Feedstocks | Use of biomass-derived starting materials. | Synthesis from lignin-derived phenols instead of benzene (B151609)/toluene. acs.orgrsc.org |

| Alternative Catalysts | Employing biocatalysts or transition-metal-free systems. | Use of engineered alcohol dehydrogenases (ADHs) for stereoselective synthesis. acs.org |

| Safer Solvents & Reagents | Replacing hazardous solvents with greener alternatives (e.g., bio-based solvents). | Using water or bio-based solvents like 2-methyl-THF instead of chlorinated solvents. youtube.com |

| Energy Efficiency | Utilizing photocatalysis or performing reactions at ambient conditions. | Visible light-promoted synthesis avoids the need for high temperatures. organic-chemistry.org |

| Waste Prevention | Designing high-yield reactions with high atom economy. | Catalytic processes that minimize the use of stoichiometric reagents. ijpar.com |

Life Cycle Assessment of Related Propoxy-Containing Compounds

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product throughout its life cycle, from raw material extraction to disposal ("cradle-to-grave" or "cradle-to-gate"). perfumerflavorist.comresearchgate.net While no specific LCA for this compound is publicly available, analysis of related chemicals, such as fragrance ingredients and the precursors for the propoxy group, can provide insight into potential environmental hotspots. rsc.orgresearchgate.net

A cradle-to-gate LCA for a compound like this compound would typically assess:

Raw Material Acquisition: The environmental impact of producing precursors like catechol and propylene (B89431). Propylene is conventionally derived from fossil fuels, which has a significant carbon footprint. A shift to bio-based propylene or other renewable feedstocks could substantially alter the environmental profile. researchgate.net

Transportation: The impact of transporting raw materials to the manufacturing facility and the final product to consumers.

| Life Cycle Stage | Potential Environmental Hotspot | Mitigation Strategy |

| Raw Material Acquisition | Dependence on fossil fuels (e.g., for propylene). | Sourcing from renewable feedstocks (e.g., bio-propylene, lignin). researchgate.net |

| Chemical Synthesis | High energy consumption for heating and purification; use of hazardous solvents. | Process intensification; use of green solvents and energy-efficient catalysts. noahchemicals.com |

| Waste Generation | Production of by-products and solvent waste. | Improving atom economy; recycling solvents and catalysts. ijpar.com |

| Transportation | Greenhouse gas emissions from logistics. | Optimizing supply chains; localizing production. |

Future Directions in Environmentally Benign Production and Use

The future of specialty chemical manufacturing is increasingly focused on sustainability, driven by regulatory pressure and consumer demand. reachemchemicals.comelchemy.com For this compound, several future trends are poised to enable more environmentally benign production and use.

Synthetic Biology and Metabolic Engineering: A major future direction is the use of engineered microorganisms as "cell factories" to produce aromatic compounds directly from simple, renewable feedstocks like glucose. nih.govchalmers.secoatingsworld.com By introducing specific metabolic pathways into robust microbial hosts like yeast or bacteria, it may become possible to biosynthesize this compound in a fermentation-based process, which is often less energy-intensive and produces less hazardous waste than traditional chemical synthesis. taylorfrancis.com

Advanced Catalysis: Research into novel catalysts will continue to be crucial. This includes the development of biomimetic catalysts that mimic the high efficiency and selectivity of natural enzymes, as well as more robust and recyclable heterogeneous catalysts to simplify manufacturing processes. laxai.comresearchgate.net

Integration of AI and Digitalization: Artificial intelligence and machine learning are being applied to accelerate the discovery of new, sustainable chemical processes. elchemy.comlaxai.com These technologies can predict reaction outcomes, optimize process conditions for energy efficiency and yield, and identify novel green synthetic routes that might not be obvious through traditional research methods. noahchemicals.com

Circular Economy Principles: The future will likely see a greater emphasis on designing products and processes within a circular economy framework. This involves not only using renewable feedstocks but also designing molecules that are biodegradable and considering the end-of-life of products to minimize waste and environmental persistence. noahchemicals.com

The convergence of these technologies offers a pathway to producing specialty chemicals like this compound in a manner that is both economically viable and environmentally sustainable. thechemicalengineer.com

Conclusion: Current State and Future Perspectives in 2 Propoxyphenyl Methanol Research

Summary of Key Research Findings

Dedicated research focusing on (2-Propoxyphenyl)methanol is exceptionally limited. Major chemical suppliers classify it as a research chemical intended for early discovery. One supplier explicitly notes that analytical data is not collected for the product, and the buyer is responsible for confirming its identity and purity. sigmaaldrich.com This status indicates that the compound has not been the subject of significant published studies. Its primary role appears to be as a potential building block or intermediate in undisclosed, proprietary synthetic processes rather than a compound of interest for its own intrinsic properties.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ guidechem.com |

| Molecular Weight | 166.22 g/mol guidechem.com |

| Form | Solid |

| InChI Key | XUNHRWOLRPWIIC-UHFFFAOYSA-N guidechem.com |

Identification of Remaining Challenges

The foremost challenge in the context of this compound research is the fundamental lack of published information. Without a body of existing research, it is impossible to identify specific challenges related to its synthesis, reactivity, or application. The primary obstacles are therefore foundational and pertain to initiating research on the compound. These include:

Absence of Established Synthetic Routes: While the structure is straightforward, optimized and scalable synthesis protocols are not documented in peer-reviewed literature. Developing an efficient and cost-effective method for its production is a primary, unaddressed challenge.